N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide, commonly known as ethylphenidate, is a synthetic compound that belongs to the class of phenidate drugs. It is a potent psychostimulant and is structurally similar to methylphenidate, a drug used to treat attention deficit hyperactivity disorder (ADHD). Ethylphenidate has gained popularity among researchers due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
Ethylphenidate has been used in various scientific fields due to its unique properties. It has been studied as a potential treatment for N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide and other cognitive disorders. Ethylphenidate has also been used as a research tool to study the dopamine transporter and its role in addiction and other psychiatric disorders. It has been shown to be a potent inhibitor of the dopamine transporter and can be used to study the effects of dopamine on the brain.
Mechanism of Action
Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, similar to methylphenidate. It blocks the transporters responsible for the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in increased dopamine and norepinephrine signaling, leading to the psychostimulant effects of ethylphenidate.
Biochemical and Physiological Effects
The psychostimulant effects of ethylphenidate include increased alertness, focus, and energy. It has also been shown to improve cognitive performance in some studies. Ethylphenidate has been shown to increase heart rate and blood pressure, similar to other stimulants. It can also cause vasoconstriction and decreased appetite.
Advantages and Limitations for Lab Experiments
Ethylphenidate has several advantages for lab experiments. It is a potent and selective dopamine transporter inhibitor, making it a useful tool for studying the dopamine system. It is also relatively easy to synthesize and has a long shelf life. However, ethylphenidate has some limitations. It has a short half-life, which can make it difficult to study its effects over a longer period. It can also be difficult to administer in vivo due to its low solubility in water.
Future Directions
There are several future directions for the study of ethylphenidate. One area of interest is its potential as a treatment for cognitive disorders such as N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide. It may also have potential as a treatment for addiction and other psychiatric disorders. Further research is needed to fully understand the mechanism of action of ethylphenidate and its effects on the brain. Additionally, new synthesis methods and analogs of ethylphenidate may be developed to improve its properties and potential applications.
Conclusion
Ethylphenidate is a synthetic compound with unique properties and potential applications in various scientific fields. It is a potent dopamine and norepinephrine reuptake inhibitor and has been used as a research tool to study the dopamine system and its role in addiction and other psychiatric disorders. Ethylphenidate has several advantages for lab experiments, including its potency and selectivity, but also has some limitations. Future research may focus on its potential as a treatment for cognitive disorders and addiction, as well as the development of new analogs and synthesis methods.
Synthesis Methods
Ethylphenidate can be synthesized through the reaction of 4-ethoxyphenylacetonitrile and 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization or column chromatography. The synthesis of ethylphenidate is relatively straightforward and can be achieved with high yields.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-4-25-12-7-5-11(6-8-12)18-17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXVUQEDBAPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358083 |
Source
|
Record name | ST50721906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61212-77-9 |
Source
|
Record name | ST50721906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.